molecular formula C12H12O B14027449 1,4-Methanonaphthalene, 1,4-dihydro-6-methoxy- CAS No. 4897-71-6

1,4-Methanonaphthalene, 1,4-dihydro-6-methoxy-

Cat. No.: B14027449
CAS No.: 4897-71-6
M. Wt: 172.22 g/mol
InChI Key: CGBRXECMVPZVJT-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dihydro-1,4-methanonaphthalene is an organic compound with the molecular formula C₁₂H₁₂O It is a derivative of 1,4-dihydro-1,4-methanonaphthalene, featuring a methoxy group (-OCH₃) attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene typically involves the reaction of 1,4-dihydro-1,4-methanonaphthalene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution of a hydrogen atom with a methoxy group.

Industrial Production Methods

Industrial production of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,4-dihydro-1,4-methanonaphthalene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6-hydroxy-1,4-dihydro-1,4-methanonaphthalene.

    Reduction: The compound can be reduced to form 6-methoxy-1,4-dihydro-1,4-methanonaphthalene derivatives with different hydrogenation levels.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include 6-hydroxy-1,4-dihydro-1,4-methanonaphthalene, various hydrogenated derivatives, and substituted analogs with different functional groups.

Scientific Research Applications

6-Methoxy-1,4-dihydro-1,4-methanonaphthalene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved in its mechanism of action include metabolic transformations and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-1,4-methanonaphthalene: The parent compound without the methoxy group.

    6-Hydroxy-1,4-dihydro-1,4-methanonaphthalene: An oxidized derivative with a hydroxyl group.

    6-Bromo-1,4-dihydro-1,4-methanonaphthalene: A halogenated analog with a bromine atom.

Uniqueness

6-Methoxy-1,4-dihydro-1,4-methanonaphthalene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

4897-71-6

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

4-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene

InChI

InChI=1S/C12H12O/c1-13-10-4-5-11-8-2-3-9(6-8)12(11)7-10/h2-5,7-9H,6H2,1H3

InChI Key

CGBRXECMVPZVJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3CC2C=C3

Origin of Product

United States

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